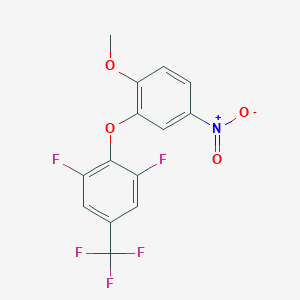
1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that features multiple functional groups, including fluorine, methoxy, nitro, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:
Nitration: Introduction of the nitro group into the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Fluorination: Introduction of fluorine atoms.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. These methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms and other groups may participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation Products: May include carboxylic acids or aldehydes.
Reduction Products: May include amines.
Substitution Products: May include various substituted aromatic compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
相似化合物的比较
Similar Compounds
- 1,3-Difluoro-2-(2-methoxy-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)benzene
属性
分子式 |
C14H8F5NO4 |
|---|---|
分子量 |
349.21 g/mol |
IUPAC 名称 |
1,3-difluoro-2-(2-methoxy-5-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F5NO4/c1-23-11-3-2-8(20(21)22)6-12(11)24-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,1H3 |
InChI 键 |
BUUVASYCQSAJSI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















